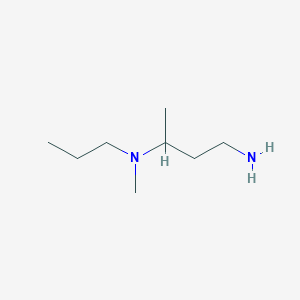
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzodiazole ring, which is further bonded to an amine group. The hydrobromide salt form enhances its solubility and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide typically involves the reaction of phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound. This is followed by a redox reaction to obtain the desired benzodiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo redox reactions, altering the oxidation state of the nitrogen atoms in the benzodiazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .
Aplicaciones Científicas De Investigación
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-tumor and immunomodulatory properties.
Industry: Utilized in the dye industry for the synthesis of specific pigments and markers
Mecanismo De Acción
The mechanism of action of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 6-fluoro-1H-1,3-benzodiazol-2-amine
- 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide
Uniqueness
7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other benzodiazole derivatives. This dual substitution pattern can enhance its potency and selectivity in various applications .
Propiedades
Fórmula molecular |
C7H6BrClFN3 |
|---|---|
Peso molecular |
266.50 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-1H-benzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C7H5ClFN3.BrH/c8-5-3(9)1-2-4-6(5)12-7(10)11-4;/h1-2H,(H3,10,11,12);1H |
Clave InChI |
ABJAYUFLHLRFTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC(=N2)N)Cl)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)


![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)

![1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)



![methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)
![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)
![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)
